molecular formula C8H4BrClN2S B6255540 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine CAS No. 884603-53-6

5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

Cat. No. B6255540
CAS RN: 884603-53-6
M. Wt: 275.6
InChI Key:
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Description

“5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine” is a chemical compound. It has been identified as a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Future Directions

“5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it could play a significant role in the development of new antidiabetic drugs in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine involves the reaction of 2-chloro-5-bromo-4-nitropyrimidine with thiophen-2-ylboronic acid, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-5-bromo-4-nitropyrimidine", "thiophen-2-ylboronic acid", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-bromo-4-nitropyrimidine (1.0 g, 3.8 mmol) and thiophen-2-ylboronic acid (0.68 g, 4.5 mmol) in a mixture of ethanol (10 mL) and water (2 mL). Add palladium on carbon (0.1 g) and stir under hydrogen gas (1 atm) for 12 hours at room temperature.", "Step 2: Filter the mixture and wash the solid with water. Concentrate the filtrate under reduced pressure and dissolve the residue in acetic acid (10 mL).", "Step 3: Add sodium borohydride (0.2 g, 5.3 mmol) to the solution and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the solid in ethanol (10 mL) and add concentrated hydrochloric acid (1 mL). Stir the mixture at reflux for 2 hours.", "Step 7: Cool the mixture to room temperature and filter the solid. Wash the solid with water and dry under vacuum to obtain the final product, 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine (0.8 g, 63% yield)." ] }

CAS RN

884603-53-6

Product Name

5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

Molecular Formula

C8H4BrClN2S

Molecular Weight

275.6

Purity

95

Origin of Product

United States

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